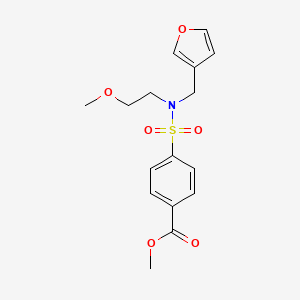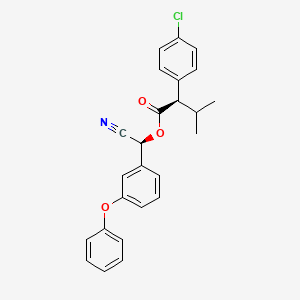
3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzamide, also known as JNJ-42165279, is a small molecule drug that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
科学的研究の応用
Synthesis Methodologies
Research into the synthesis of fluorinated compounds, including those similar to 3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzamide, demonstrates innovative approaches to creating complex molecules. For instance, the rhodium(III)-catalyzed alkenylation of various benzamides with difluorohomoallylic silyl ethers highlights a method for synthesizing elaborate difluorinated compounds from readily available fluorinated synthons. This process is notable for its broad substrate compatibility, functional group tolerance, scalability, and high regioselectivity, offering new opportunities for the synthesis of difluorinated molecules widely used in pharmaceutical and agrochemical industries (Cui et al., 2023).
Materials Development
The development of materials with enhanced properties is another significant area of application for fluorinated benzamides. For example, highly fluorinated monomers precursors of side-chain liquid crystalline polysiloxanes have been synthesized, showcasing the impact of fluorinated chains on the transition temperatures and liquid crystalline behavior of polymers. These compounds, characterized by their smectogenic properties and temperature-dependent phase transitions, underline the potential of fluorinated benzamides in creating materials with tailored thermal and optical properties (Bracon et al., 1999).
Novel Fluorescence Probes
Fluorinated benzamides have also been explored for their potential in developing novel fluorescence probes. Research on perylenetetracarboxylic diimides substituted with hydrophobic and hydrophilic groups, including fluorinated benzamides, has led to the creation of fluorescent gels. These materials exhibit unique aggregation-induced emission properties, with potential applications in sensing, imaging, and light-emitting devices. The study of their gelating abilities and the properties of these gels contributes to our understanding of how amphiphilic properties and side-chain conformations control the gelating properties of these molecules (Wu et al., 2011).
作用機序
Target of Action
The primary target of the compound 3,4-difluoro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide is the Dual specificity mitogen-activated protein kinase kinase 1 . This kinase plays a crucial role in the MAPK/ERK cascade which regulates cell growth and differentiation.
Mode of Action
It is believed to interact with its target kinase, potentially altering its activity and thus influencing the mapk/erk signaling pathway .
Biochemical Pathways
The compound is likely to affect the MAPK/ERK pathway, given its target. This pathway is involved in various cellular processes, including cell growth, differentiation, and survival. Any changes in this pathway could have downstream effects on these processes .
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion is currently unavailable .
Result of Action
Given its target, it may influence cell growth and differentiation .
特性
IUPAC Name |
3,4-difluoro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2NO3/c1-12-2-4-13(5-3-12)17(24-9-8-22)11-21-18(23)14-6-7-15(19)16(20)10-14/h2-7,10,17,22H,8-9,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGSZMDUOXKUCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2)F)F)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2844907.png)


![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2844911.png)


![2-{[1-(6-Phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2844914.png)


![N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-2-thiophen-2-ylacetamide](/img/structure/B2844919.png)

![4-(2-Isopropyl-5-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2844922.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2844926.png)
![N1-(2-ethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2844928.png)